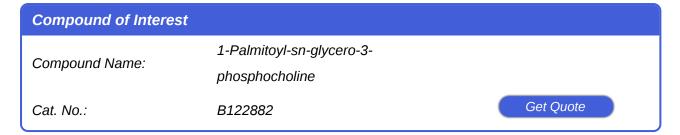


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# Chemical properties and structure of 1-Palmitoyl-sn-glycero-3-phosphocholine

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An In-Depth Technical Guide to 1-Palmitoyl-sn-glycero-3-phosphocholine (LPC 16:0)

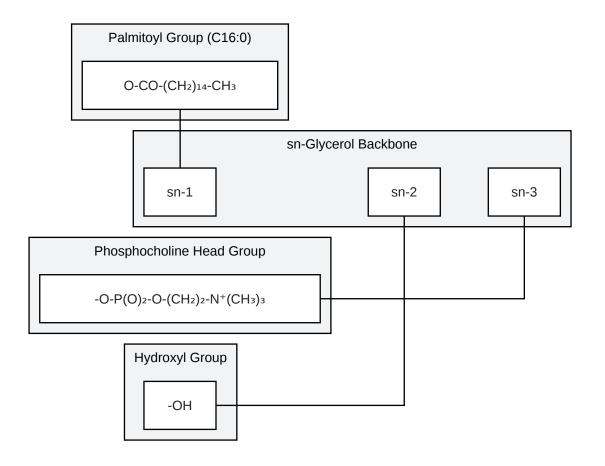
### **Abstract**

**1-Palmitoyl-sn-glycero-3-phosphocholine**, also known as LysoPC(16:0), is a lysophosphatidylcholine, a class of phospholipids that are important components of cell membranes and potent signaling molecules.[1][2] It is generated through the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2.[3] LPC(16:0) is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and immune cell modulation.[2][4] This document provides a comprehensive technical overview of its chemical structure, properties, experimental protocols for its synthesis and analysis, and its role in cellular signaling pathways, intended for researchers, scientists, and professionals in drug development.

### **Chemical Structure and Properties**

**1-Palmitoyl-sn-glycero-3-phosphocholine** consists of a glycerol backbone, a palmitic acid chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphocholine head group at the sn-3 position.[3]





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Figure 1: Schematic of 1-Palmitoyl-sn-glycero-3-phosphocholine.

**Chemical Identifiers** 

Identifier	Value
CAS Number	17364-16-8
PubChem CID	460602[5]
Molecular Formula	C24H50NO7P
Synonyms	LPC(16:0), 1-Hexadecanoyl-sn-glycero-3-phosphocholine, L-γ-Palmitoyl-α-lysolecithin

## **Physicochemical Properties**



Property	Value
Molecular Weight	495.63 g/mol [6]
Appearance	White to off-white solid/powder[4]
Purity	≥98% (typically by HPLC)
Solubility	PBS (pH 7.2): ~2 mg/mL; Water: 25 mg/mL[7]
Storage Conditions	-20°C, sealed, under desiccating conditions[6]

### **Spectrometric Data**

Mass Spectrometry (MS/MS): Analysis via electrospray ionization (ESI) mass spectrometry typically shows a precursor ion [M+H]<sup>+</sup> at m/z 496.34.[5] Collision-induced dissociation (CID) of this ion yields characteristic fragment ions, most notably the phosphocholine head group at m/z 184.07.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The following tables summarize the characteristic chemical shifts for a closely related compound, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, which provides a reference for the expected signals.

Table 1: 1H NMR Chemical Shifts



Assignment	Chemical Shift (δ, ppm)
N(CH <sub>3</sub> ) <sub>3</sub>	~3.40
-CH <sub>2</sub> -N-	~3.85
-CH <sub>2</sub> -OP-	~4.30
sn-1,3 CH <sub>2</sub>	~4.15 - 4.40
sn-2 CH	~5.25
Palmitoyl α-CH2	~2.30
Palmitoyl β-CH <sub>2</sub>	~1.60
Palmitoyl (CH <sub>2</sub> )n	~1.25
Palmitoyl ω-CH₃	~0.88
Note: Data is representative for dipalmitoylphosphatidylcholine and serves as an estimate.[6][8]	

Table 2: 13C NMR Chemical Shifts

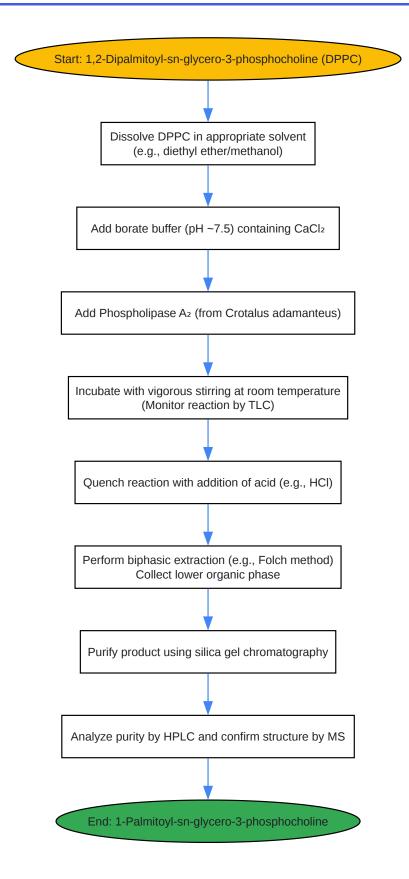


Assignment	Chemical Shift (δ, ppm)
N(CH <sub>3</sub> ) <sub>3</sub>	~54.5
-CH <sub>2</sub> -N-	~60.0
-CH <sub>2</sub> -OP-	~66.7
sn-1 C	~63.5
sn-2 C	~71.0
sn-3 C	~63.5
Palmitoyl C=O	~174.0
Palmitoyl α-CH <sub>2</sub>	~34.5
Palmitoyl (CH <sub>2</sub> )n	~25-32
Palmitoyl ω-CH <sub>3</sub>	~14.5
Note: Data is representative for dipalmitoylphosphatidylcholine and serves as an estimate.[1][9]	

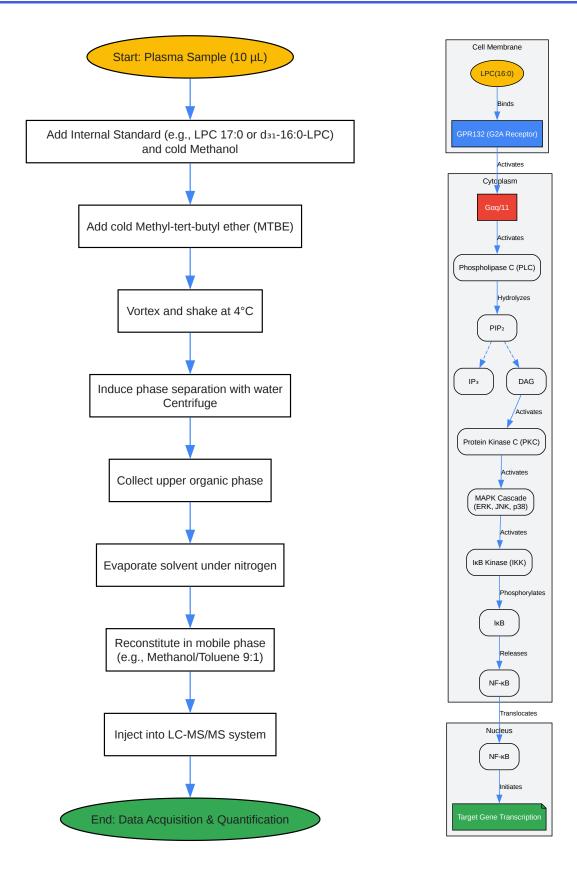
# **Experimental Protocols Chemoenzymatic Synthesis**

A common method for synthesizing specific lysophosphatidylcholines involves the enzymatic hydrolysis of a diacyl-phosphatidylcholine precursor. This protocol is adapted from established methods for synthesizing lysophospholipids.[10]









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